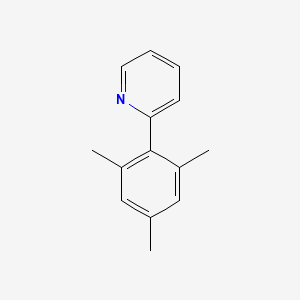

2-(2,4,6-Trimethylphenyl)pyridine

描述

2-(2,4,6-Trimethylphenyl)pyridine is a pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring. This substitution imparts significant steric bulk and electron-donating properties due to the methyl groups, making the compound valuable in coordination chemistry, catalysis, and materials science . The mesityl group enhances stability in metal complexes by preventing unwanted ligand dissociation, while the pyridine nitrogen serves as a coordination site for transition metals .

属性

CAS 编号 |

75722-64-4 |

|---|---|

分子式 |

C14H15N |

分子量 |

197.27 g/mol |

IUPAC 名称 |

2-(2,4,6-trimethylphenyl)pyridine |

InChI |

InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3 |

InChI 键 |

QOCGQQBSSZLQBC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C |

产品来源 |

United States |

相似化合物的比较

Substituent Position and Electronic Effects

- 2-Chloro-4-(2,4,6-trimethylphenyl)pyridine : The chlorine substituent at the 2-position introduces electron-withdrawing effects, reducing the pyridine ring's basicity compared to the target compound. This modification is critical in pharmaceutical intermediates, where electronic tuning influences reactivity .

- 2-Phenyl-4-(2,4,6-trimethylphenyl)pyridine (mesppy) : The phenyl group at the 2-position increases aromatic conjugation, enhancing luminescent properties for applications in organic light-emitting diodes (OLEDs). The mesityl group at the 4-position provides steric protection against aggregation-induced quenching .

Steric and Molecular Weight Comparisons

- It has a lower molecular weight (121.18 g/mol) and higher pKa (7.43) due to the absence of bulky substituents, making it a stronger base in catalytic reactions .

- 2,4,6-Triphenylpyridine : Substituted with phenyl groups at all three positions, this compound exhibits extended π-conjugation and higher molecular weight (295.39 g/mol). Its rigid structure is advantageous in supramolecular chemistry but reduces solubility in common solvents .

Coordination Chemistry and Ligand Behavior

- 2-(2’-Pyridyl)-4,6-diphenylphosphinine : Incorporates a phosphorus heteroatom, enabling dual coordination sites (pyridine N and phosphorus). This contrasts with the target compound, which relies solely on pyridine N for metal binding. The phosphorus site allows for unique redox activity in transition metal complexes .

- Umicore M31 Catalyst : Features a mesityl-substituted imidazolidinylidene ligand paired with a pyridine group. The mesityl groups here stabilize the ruthenium center, highlighting the role of steric bulk in preventing catalyst deactivation—a property shared with 2-(2,4,6-trimethylphenyl)pyridine .

Physicochemical Data Table

*Estimated based on 2,4,6-trimethylpyridine data . †Inferred from structurally similar compounds in . ‡Predicted due to electron-withdrawing Cl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。